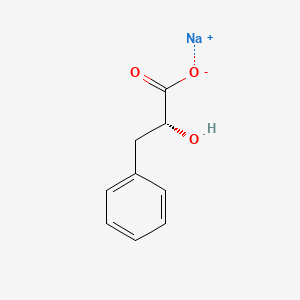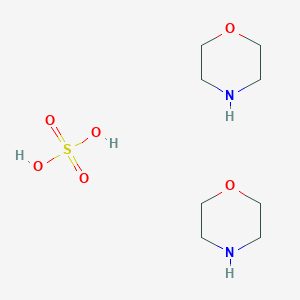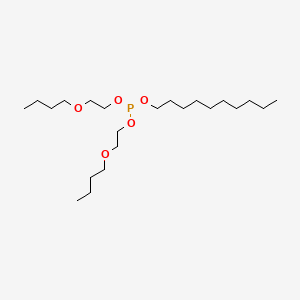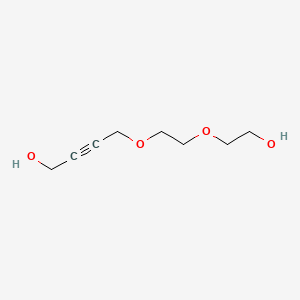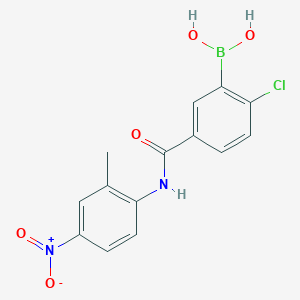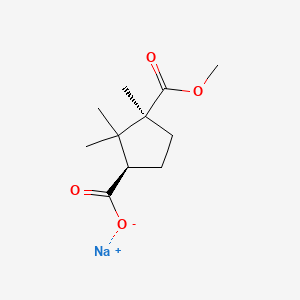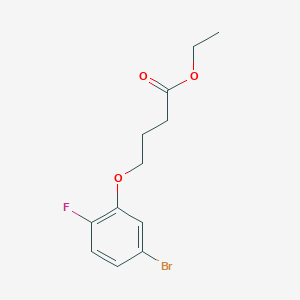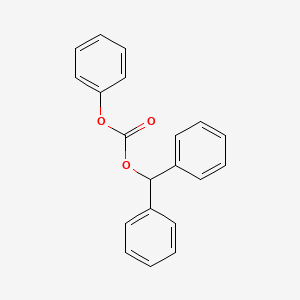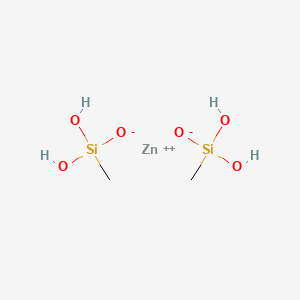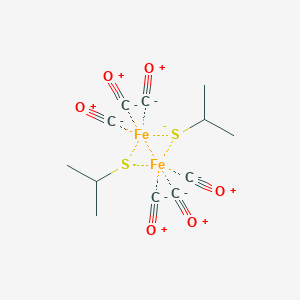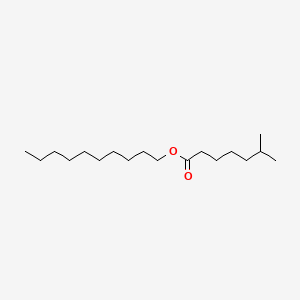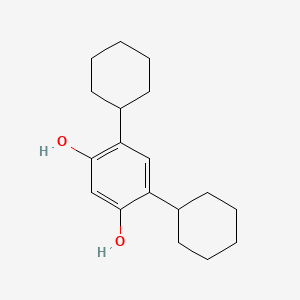
4,6-Dicyclohexylresorcinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dicyclohexylresorcinol is an organic compound with the molecular formula C18H26O2 It is a derivative of resorcinol, where the hydrogen atoms at positions 4 and 6 on the benzene ring are replaced by cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
4,6-Dicyclohexylresorcinol can be synthesized through the alkylation of resorcinol with cyclohexyl halides in the presence of a base. One common method involves the reaction of resorcinol with cyclohexyl bromide in the presence of potassium carbonate as a base and acetone as a solvent. The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,6-Dicyclohexylresorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted resorcinol derivatives depending on the reagents used.
科学的研究の応用
4,6-Dicyclohexylresorcinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dicyclohexylresorcinol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexyl groups provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,6-Diacetylresorcinol: Another derivative of resorcinol with acetyl groups at positions 4 and 6.
4-Hexylresorcinol: A resorcinol derivative with a hexyl group at position 4.
Uniqueness
4,6-Dicyclohexylresorcinol is unique due to the presence of bulky cyclohexyl groups, which can significantly influence its chemical and physical properties. These groups can enhance the compound’s stability and alter its reactivity compared to other resorcinol derivatives.
特性
CAS番号 |
85586-52-3 |
|---|---|
分子式 |
C18H26O2 |
分子量 |
274.4 g/mol |
IUPAC名 |
4,6-dicyclohexylbenzene-1,3-diol |
InChI |
InChI=1S/C18H26O2/c19-17-12-18(20)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |
InChIキー |
GYERJOGJSQRWET-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC(=C(C=C2O)O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


